Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate

Catalog No.
S2992995
CAS No.
2172481-73-9
M.F
C15H13NO3S
M. Wt
287.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-...

CAS Number

2172481-73-9

Product Name

Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate

IUPAC Name

methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate

Molecular Formula

C15H13NO3S

Molecular Weight

287.33

InChI

InChI=1S/C15H13NO3S/c1-3-10-13(15(17)18-2)20-14(16-10)12-8-9-6-4-5-7-11(9)19-12/h4-8H,3H2,1-2H3

InChI Key

BDWVNMIPROQSCM-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)OC

Solubility

not available

Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate is a complex organic compound characterized by the presence of a benzofuran moiety fused with a thiazole ring. This compound features a carboxylate group that enhances its solubility and reactivity, making it an interesting subject for various chemical and biological studies. The structure of this compound can be represented as follows:

  • Chemical Formula: C15_{15}H15_{15}N1_{1}O3_{3}S1_{1}
  • IUPAC Name: Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate

The unique combination of the benzofuran and thiazole rings contributes to its potential biological activities and applications in medicinal chemistry.

, including:

  • Oxidation: The benzofuran ring can undergo oxidation to introduce functional groups such as hydroxyl or carbonyl groups.
  • Reduction: Reduction reactions may modify the thiazole ring or other functional groups within the molecule.
  • Substitution Reactions: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the benzofuran or thiazole rings, allowing for the development of derivatives with varied properties.

These reactions are crucial for synthesizing analogs that may exhibit enhanced biological activity or different pharmacological profiles.

Research indicates that methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate possesses significant biological activity. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Preliminary studies have shown that compounds with similar structures exhibit:

  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties: The compound's ability to inhibit cell proliferation in certain cancer cell lines has been documented, indicating its potential as a lead compound in cancer therapy.

The specific mechanisms of action remain an area of active research, focusing on how structural modifications can enhance efficacy and selectivity.

The synthesis of methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate typically involves several steps:

  • Formation of Benzofuran Derivative: The initial step often includes synthesizing the benzofuran core through cyclization reactions involving phenolic compounds and appropriate reagents.
  • Thiazole Ring Construction: The thiazole ring can be formed via condensation reactions involving thioamide precursors and α-halo esters.
  • Carboxylation: The introduction of the carboxylate group is achieved through carboxylation reactions, which may involve using carbon dioxide or other carboxylic acid derivatives.
  • Methyl Ester Formation: Finally, esterification with methanol or methylating agents completes the synthesis, yielding the desired methyl ester product.

Optimization of these synthetic routes is essential for improving yields and reducing costs for larger-scale production.

Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate has several notable applications:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug discovery programs aimed at developing new therapeutic agents.
  • Chemical Research: As a versatile building block, it serves as a precursor for synthesizing more complex organic molecules in medicinal chemistry.
  • Material Science: Its unique properties could be explored for developing new materials with specific functionalities, such as coatings or polymers.

Studies investigating the interactions of methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate with biological macromolecules are crucial for understanding its mechanism of action. Research has focused on:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity related to metabolic pathways.
  • Receptor Binding: Understanding how it interacts with specific receptors may elucidate its pharmacological effects.

Such studies are vital for optimizing its structure to enhance efficacy and reduce toxicity in therapeutic applications.

Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate shares structural similarities with several other compounds. Notable examples include:

  • Methyl 2-(1-benzofuran-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
    • Similarity: Contains a benzofuran and thiazole structure.
    • Uniqueness: Features a methyl group instead of an ethyl group.
  • Methyl 2-(1-benzofuran-2-yl)-4-propylthiazole-5-carboxylate
    • Similarity: Retains the core structure.
    • Uniqueness: Propyl group influences steric interactions differently than ethyl.
  • Ethyl 2-(benzofuran)-4-methylthiazole
    • Similarity: Shares the benzofuran and thiazole moieties.
    • Uniqueness: Lacks the carboxylic acid functionality present in methyl 2-(1-benzofuran).

Uniqueness

The uniqueness of methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and structural features that influence its reactivity and biological activity. The ethyl substituent on the thiazole ring enhances its lipophilicity compared to other similar compounds, potentially leading to improved membrane permeability and bioavailability in pharmacological applications.

XLogP3

4.1

Dates

Modify: 2023-07-24

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